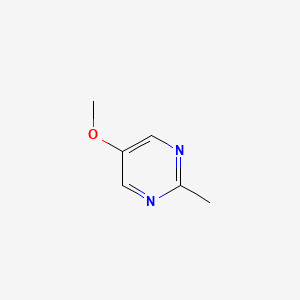
AR-C102222 (hydrochloride)
Descripción general
Descripción
AR-C102222 hydrochloride is a potent, competitive, orally active, and highly selective inducible nitric oxide synthase (iNOS) inhibitor . It has an IC50 of 37 nM . AR-C102222 hydrochloride has antinociception and anti-inflammatory activities .
Molecular Structure Analysis
The molecular weight of AR-C102222 hydrochloride is 418.83 . The chemical formula is C19H17ClF2N6O . The SMILES representation is N#CC1=NC=C (C (N2CCC3 (NC4=C (C (F)=CC=C4F)C (N)=N3)CC2)=O)C=C1. [H]Cl .
Physical and Chemical Properties Analysis
AR-C102222 hydrochloride is a solid substance . It has a molecular weight of 418.83 and a chemical formula of C19H17ClF2N6O . The compound is stable under normal temperatures and pressures. It should be stored in a well-ventilated place and kept in a tightly closed container .
Mecanismo De Acción
Target of Action
AR-C102222 (hydrochloride) is a potent, competitive, orally active, and highly selective inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes.
Mode of Action
As a competitive inhibitor, AR-C102222 (hydrochloride) binds to the active site of iNOS, preventing the substrate from interacting with the enzyme . This inhibition reduces the production of NO, altering the downstream effects associated with NO signaling.
Biochemical Pathways
The primary pathway affected by AR-C102222 (hydrochloride) is the nitric oxide synthase pathway. By inhibiting iNOS, AR-C102222 (hydrochloride) reduces the production of NO, a molecule that plays a crucial role in inflammation and pain perception .
Pharmacokinetics
It is known to be orally active , suggesting good bioavailability.
Result of Action
AR-C102222 (hydrochloride) has been shown to have antinociceptive (pain-reducing) and anti-inflammatory activities . For example, it significantly inhibited arachidonic acid-induced ear inflammation in animal models .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
AR-C102222 (hydrochloride) plays a significant role in biochemical reactions, primarily through its interaction with inducible nitric oxide synthase (iNOS). It acts as a competitive inhibitor of iNOS, with an IC50 value of 37 nM . The nature of this interaction is competitive, meaning that AR-C102222 (hydrochloride) competes with the natural substrate of iNOS for binding, thereby reducing the enzyme’s activity .
Cellular Effects
AR-C102222 (hydrochloride) has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of iNOS, which plays a crucial role in the production of nitric oxide, a key signaling molecule involved in many physiological and pathological processes . By inhibiting iNOS, AR-C102222 (hydrochloride) can modulate cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of AR-C102222 (hydrochloride) involves its binding to iNOS and inhibiting its activity. This inhibition occurs at the molecular level and results in a decrease in the production of nitric oxide . This can lead to changes in gene expression and cellular signaling pathways, as nitric oxide is a key signaling molecule .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, as evidenced by its ability to inhibit iNOS activity and modulate nitric oxide production .
Dosage Effects in Animal Models
In animal models, AR-C102222 (hydrochloride) has been shown to attenuate arachidonic acid-induced ear inflammation and possesses anti-inflammatory activity . The effects of AR-C102222 (hydrochloride) vary with different dosages, with significant inhibition observed at a dose of 100 mg/kg .
Metabolic Pathways
Given its role as an iNOS inhibitor, it is likely to be involved in the nitric oxide synthesis pathway .
Transport and Distribution
Given its role as an iNOS inhibitor, it is likely to be distributed wherever iNOS is present within the cell .
Subcellular Localization
The subcellular localization of AR-C102222 (hydrochloride) is likely to be similar to that of iNOS, given that it is an inhibitor of this enzyme .
Propiedades
IUPAC Name |
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N6O.ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;/h1-4,10,25H,5-8H2,(H2,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFMOBYDHGJDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


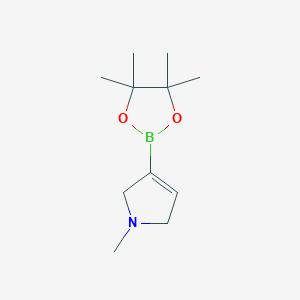
![[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine](/img/structure/B3109994.png)
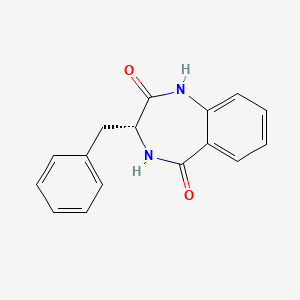

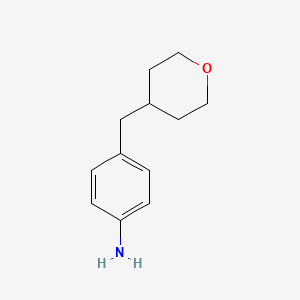
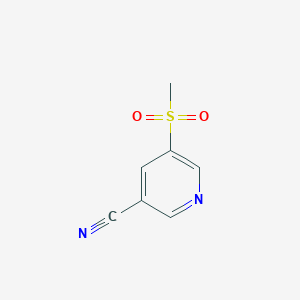
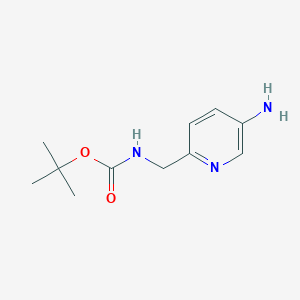
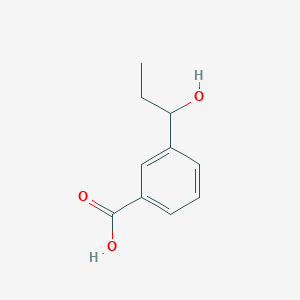


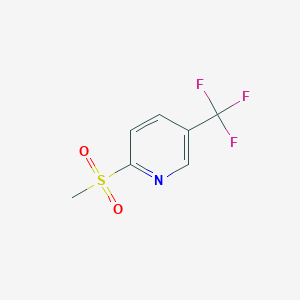
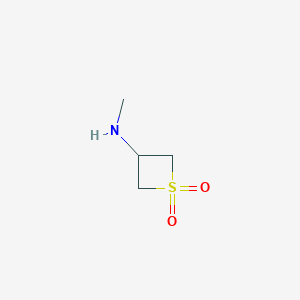
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
